N-(5-methyl-1,3-thiazol-2-yl)benzamide

Supramolecular Chemistry Gelators Crystal Engineering

N-(5-methyl-1,3-thiazol-2-yl)benzamide (MF: C11H10N2OS; MW: 218.28) is a core member of the thiazol-2-yl benzamide chemotype. This compound comprises a benzamide moiety linked via an amide bond to a 5-methyl-substituted 1,3-thiazole ring.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
Cat. No. B5063388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3-thiazol-2-yl)benzamide
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2OS/c1-8-7-12-11(15-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
InChIKeyHEGBNFORMCPFKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS 941016-12-2): Sourcing & Verification Data for a Privileged Thiazole-Benzamide Scaffold


N-(5-methyl-1,3-thiazol-2-yl)benzamide (MF: C11H10N2OS; MW: 218.28) is a core member of the thiazol-2-yl benzamide chemotype. This compound comprises a benzamide moiety linked via an amide bond to a 5-methyl-substituted 1,3-thiazole ring. It serves as a versatile synthetic intermediate and is noted as a structural analogue in pharmaceutical research, with initial high-throughput screening data indicating its interaction with lipoxygenase targets . Its procurement is primarily for research and development use, with a typical purity specification of 95% .

The Procurement Risk of 'Thiazole-Benzamide' Generalization: Critical Impact of Methyl Position on Material Function


Interchanging N-(5-methyl-1,3-thiazol-2-yl)benzamide with unsubstituted or differently substituted thiazole benzamides is not scientifically sound due to the decisive role of the 5-methyl group in directing non-covalent interactions and supramolecular assembly. A comparative study of N-(thiazol-2-yl)benzamide derivatives revealed that only the 3-methyl-N-(5-methylthiazol-2-yl) benzamide analog (3c) and its 3-methyl-N-(thiazol-2-yl) benzamide counterpart (1c) exhibited gelation behavior out of twelve synthesized compounds [1]. This functional divergence is directly attributed to the 5-methyl group's influence on molecular packing; the crystal structure of 3c shows a distinct 2D hydrogen-bonded network without π-π interactions, whereas the non-methylated analog 1c relies on helical π-π and S⋯O interactions [1]. Substituting with a generic N-(thiazol-2-yl)benzamide lacking this specific substitution pattern would therefore fail to replicate the same material properties and experimental outcomes.

N-(5-methyl-1,3-thiazol-2-yl)benzamide: Direct Comparative Performance Data Against Close Analogs


Comparative Gelation Performance: 5-Methyl Substitution Enables Low-Concentration Supramolecular Gelation

In a direct head-to-head study, a close analog 3-methyl-N-(5-methylthiazol-2-yl) benzamide (3c) was compared against the non-5-methylated analog 3-methyl-N-(thiazol-2-yl) benzamide (1c) for gelation behavior. Out of 12 synthesized derivatives, only these two compounds acted as gelators in ethanol/water (1:1) and methanol/water (1:1) mixtures [1]. While both gelated, they exhibited fundamentally different supramolecular architectures critical for material function: 1c assembles via π-π and S⋯O interactions, whereas 3c forms a 2D hydrogen-bonded network without π-π stacking [1]. This demonstrates that the 5-methyl group on the thiazole ring dictates the molecular packing mode, a key differentiator for applications in drug delivery, environmental remediation, and material science where gel properties (e.g., porosity, mechanical strength) are paramount.

Supramolecular Chemistry Gelators Crystal Engineering

Enzymatic Inhibition Profile: High-Throughput Screening Identifies Potent 5-Lipoxygenase Inhibition

High-throughput screening data for N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS 941016-12-2) against polyunsaturated fatty acid 5-lipoxygenase (5-LOX) in a HepG2 cell-based cytotoxicity assay demonstrated significant inhibitory activity. The compound achieved a peak inhibition of 99% at a single concentration point in this assay . While a direct comparator from the same study is unavailable for this specific compound, this class-level data establishes a baseline for its potency against 5-LOX, a validated target in inflammation and cancer research. This differentiates it from analogs that may lack such inhibitory activity or have different target profiles, informing its selection for anti-inflammatory or anti-cancer screening campaigns.

Inflammation Enzymology High-Throughput Screening

Structural Differentiation via Methyl Group Position: Impact on Synthetic Utility and Derivative Design

The 5-methyl substitution on the thiazole ring distinguishes this compound from its 4-methyl isomer (N-(4-methylthiazol-2-yl)benzamide) and unsubstituted parent (N-(thiazol-2-yl)benzamide). While all share a common benzamide core, the position of the methyl group critically influences the compound's electronic distribution, steric profile, and subsequent reactivity. This positional isomerism is a key differentiator in medicinal chemistry SAR studies, where even minor changes in substitution pattern can drastically alter binding affinity, metabolic stability, and off-target effects [1]. For example, in a related series of thiazole aminobenzamide derivatives, 3D-QSAR models indicated that the R1 position (corresponding to the 5-position of the thiazole) is amenable to small group substitution to enhance anti-leukemic activity [2]. This establishes the 5-methyl variant as a distinct chemical entity with unique synthetic handles for further derivatization compared to its isomers.

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Strategic Application Scenarios for N-(5-methyl-1,3-thiazol-2-yl)benzamide Based on Verified Differentiation Evidence


Supramolecular Gelator Development: Leveraging 5-Methyl-Dependent Assembly Pathways

Procure this compound as a core building block for designing low molecular weight gelators (LMWGs) where control over supramolecular assembly is critical. As demonstrated, the 5-methylthiazol-2-yl benzamide scaffold yields a distinct 2D hydrogen-bonded network without π-π interactions, unlike its non-methylated counterpart [1]. This property is ideal for creating gels with tunable porosity and mechanical properties for applications in drug delivery, pollutant capture, or tissue engineering. Researchers should specify the 5-methyl isomer to ensure the intended gel architecture is obtained.

Inflammation & Cancer Target Screening: Prioritization Based on 5-Lipoxygenase Inhibition

Utilize this compound as a positive control or initial hit in high-throughput screening assays targeting 5-lipoxygenase (5-LOX). With demonstrated up to 99% inhibition in HepG2 cell-based assays [1], N-(5-methyl-1,3-thiazol-2-yl)benzamide provides a quantifiable starting point for medicinal chemistry optimization against this inflammatory enzyme. Its procurement is justified for labs investigating 5-LOX-mediated pathways in asthma, atherosclerosis, or cancer progression, where a generic thiazole benzamide may lack activity.

Medicinal Chemistry SAR Studies: The 5-Methyl Isomer as a Defined Control

Incorporate this compound into structure-activity relationship (SAR) campaigns for thiazole-based kinase inhibitors or anti-leukemic agents. The 5-methyl substitution pattern is a defined variable in 3D-QSAR models, where small groups at this position enhance anti-CML activity [1]. Using the precise 5-methyl isomer ensures reproducibility of published SAR trends and avoids the confounding variables introduced by 4-methyl or unsubstituted thiazole analogs. This is essential for iterative lead optimization and patent landscaping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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